N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative characterized by:
- Acetamide backbone: Substituted with a 3-chlorophenyl group at the N-position.
- Triazole core: Functionalized with a 4-chlorophenyl group at position 4, a 4-methoxyphenyl group at position 5, and a sulfanyl (-S-) linkage to the acetamide moiety.
Its structural complexity allows for diverse interactions with biological targets, influenced by the electron-withdrawing (chloro) and electron-donating (methoxy) substituents.
Properties
Molecular Formula |
C23H18Cl2N4O2S |
|---|---|
Molecular Weight |
485.4 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H18Cl2N4O2S/c1-31-20-11-5-15(6-12-20)22-27-28-23(29(22)19-9-7-16(24)8-10-19)32-14-21(30)26-18-4-2-3-17(25)13-18/h2-13H,14H2,1H3,(H,26,30) |
InChI Key |
CFSFTPGTUNYOTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclization of acyl thiosemicarbazides. A representative method involves refluxing 5-amino-3H-isobenzofuran-1-one with 4-substituted phenyl isothiocyanates in methanol to form acyl thiosemicarbazides. Subsequent treatment with 5% NaOH induces cyclization to yield the 1,2,4-triazole-3-thione scaffold. For the target compound, 4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is generated through this route.
Reaction Conditions:
Optimization of Reaction Conditions
Solvent and Base Selection
Polar aprotic solvents (e.g., DMF) may accelerate reactivity but risk side reactions. Alcohols like ethanol balance reactivity and safety. Anhydrous K₂CO₃ is preferred over hygroscopic bases to avoid hydrolysis.
Purification and Crystallization
Crude product is purified via recrystallization from ethanol or methanol. Flash chromatography (DCM/MeOH 95:5) resolves non-polar impurities.
Typical Crystallization Protocol:
- Dissolve crude product in boiling ethanol (10 mL/g).
- Cool to 4°C overnight.
- Filter and wash with cold ethanol.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzyme active sites, while the chlorophenyl and methoxyphenyl groups can participate in hydrophobic interactions or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Moiety
The acetamide group’s N-aryl substituent significantly impacts activity. Key analogs include:
Key Insight : Chlorine at the 3-position (target compound) improves electronic interactions with target proteins compared to methyl or ethoxy groups, as seen in antimicrobial studies .
Triazole Core Modifications
Variations in triazole substituents alter electronic and steric properties:
Key Insight : Methoxy and chloro groups on the triazole (target compound) balance electron withdrawal/donation, optimizing receptor binding . Pyridinyl or ethyl substituents (analogs) may enhance solubility or stability but reduce target specificity.
Structural and Computational Insights
- Crystallography : SHELX software was used to refine structures of related triazoles, confirming planar geometry and sulfur-mediated hydrogen bonding.
- Electrostatic Effects : The 4-methoxy group in the target compound donates electron density to the triazole ring, enhancing interactions with hydrophobic enzyme pockets .
Biological Activity
N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described with the following chemical formula and properties:
- Molecular Formula : C20H20ClN5O2S
- Molecular Weight : 429.93 g/mol
- CAS Number : 499101-51-8
The structure features a triazole ring, which is known for its diverse biological activities, making this compound a candidate for further investigation.
1. Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal properties. For instance, derivatives of triazole have been shown to outperform traditional antifungal agents like ketoconazole against various fungal strains such as Aspergillus species . The specific compound under review has not been extensively tested in this regard; however, its structural similarity to known antifungal agents suggests potential efficacy.
2. Antibacterial Activity
The antibacterial properties of triazole derivatives are well-documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain triazole derivatives exhibit minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
3. Anticancer Activity
The anticancer potential of triazole derivatives has gained attention in recent years. A study focusing on related compounds demonstrated cytotoxic effects on melanoma cells, highlighting their promise as anticancer agents . Although specific data on this compound is limited, its structural characteristics suggest it may possess similar properties.
Case Study 1: Cytotoxicity in Melanoma Cells
A study evaluated the effects of a related triazole derivative on melanoma cells. The findings indicated significant cytotoxicity at varying concentrations, suggesting that modifications in the triazole structure can enhance anticancer activity . Such results underscore the need for further investigation into the specific compound's effects on cancer cell lines.
Case Study 2: Antibacterial Efficacy
Another study assessed a series of triazole derivatives for their antibacterial activity against multiple strains of bacteria. The results showed that certain derivatives had MIC values comparable to or lower than standard antibiotics, indicating a strong potential for development as new antibacterial agents .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this triazole-based acetamide compound?
The synthesis typically involves cyclocondensation of thiosemicarbazides with substituted carboxylic acids or esters, followed by functionalization. Key steps include:
- Step 1 : Formation of the triazole core via cyclization under reflux with reagents like hydrazine hydrate .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using mercaptoacetic acid derivatives .
- Step 3 : Acetamide coupling using chloroacetyl chloride and substituted anilines . Example Reagents: Hydrazine hydrate (cyclization), H₂O₂ (oxidation), and NaBH₄ (reduction) for intermediate purification .
Q. What analytical techniques are recommended for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- X-ray Crystallography : To resolve crystal packing and molecular conformation (e.g., C–H···O/N interactions) .
Q. What safety protocols are critical during handling?
- Storage : Keep away from ignition sources (P210) in airtight containers at –20°C .
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis to avoid inhalation/contact (P201, P202) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the triazole intermediate?
- Parameter Tuning : Adjust reaction time (e.g., 8–12 hrs for cyclization) and temperature (80–100°C) .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
Q. What strategies can elucidate structure-activity relationships (SAR) for biological activity?
- Systematic Substituent Variation : Modify the 4-methoxyphenyl or 3-chlorophenyl groups to assess impact on target binding .
- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with enzymes like CYP450 .
- Bioassay Correlation : Compare IC₅₀ values (e.g., antimicrobial assays) against structural analogs .
Q. How can contradictory bioactivity data across studies be resolved?
- Control for Variables : Standardize assay conditions (pH, temperature) and cell lines .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Crystallographic Validation : Resolve binding modes via co-crystallization with target proteins .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Challenge : Low regioselectivity during triazole formation.
- Solution : Employ microwave-assisted synthesis to enhance reaction specificity .
Q. How can computational methods enhance mechanistic understanding?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
